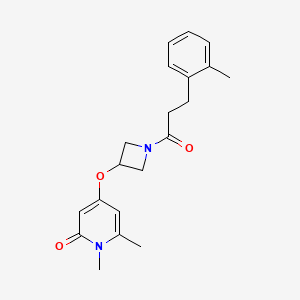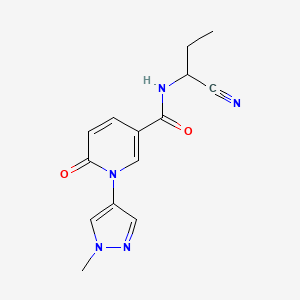
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) that has been extensively studied for its therapeutic potential in various autoimmune diseases. JAK is a key enzyme involved in the signaling pathways of cytokines, which play a crucial role in the regulation of immune responses. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among others.
Mechanism of Action
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide works by inhibiting the activity of JAK, which is involved in the signaling pathways of cytokines. Cytokines are key mediators of inflammation and immune responses, and their dysregulation is implicated in the pathogenesis of autoimmune diseases. By blocking the activity of JAK, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide prevents the downstream effects of cytokine signaling, leading to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and physiological effects:
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of T cells and B cells. In clinical trials, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to reduce disease activity, improve clinical symptoms, and prevent joint destruction in patients with rheumatoid arthritis. N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has also been shown to be effective in reducing the severity of psoriasis and improving quality of life in patients with inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-characterized mechanism of action. It has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well established. However, there are also limitations to its use in lab experiments. N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is a JAK inhibitor, and its effects may be mediated by other signaling pathways that are not directly related to JAK inhibition. Additionally, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. One area of interest is the use of N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in combination with other therapies for the treatment of autoimmune diseases. N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to be effective as monotherapy, but its efficacy may be enhanced by combination with other agents. Another area of interest is the development of more selective JAK inhibitors that target specific isoforms of JAK. This could lead to improved efficacy and reduced toxicity compared to non-selective inhibitors like N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. Finally, there is interest in exploring the potential use of JAK inhibitors like N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in the treatment of other diseases, such as cancer, where cytokine signaling plays a critical role.
Synthesis Methods
The synthesis of N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves a multi-step process starting from 4-methylpyrazole. The key step is the reaction of 4-methylpyrazole with ethyl 2-bromoacetate, which leads to the formation of ethyl 4-methyl-1H-pyrazole-3-carboxylate. This compound is then converted to the corresponding acid and subsequently reacted with thionyl chloride to give the acid chloride. The acid chloride is then reacted with N-(propylcyanocarbonimidoyl) chloride to yield the desired product, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide.
Scientific Research Applications
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to be effective in reducing inflammation and preventing joint destruction in animal models of rheumatoid arthritis. In clinical trials, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to be effective in reducing disease activity and improving clinical symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(1-cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-11(6-15)17-14(21)10-4-5-13(20)19(8-10)12-7-16-18(2)9-12/h4-5,7-9,11H,3H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLWTAVCJFOVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

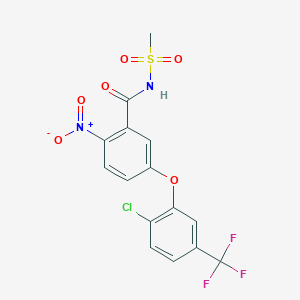
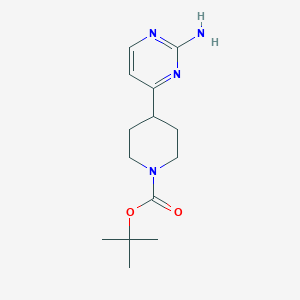
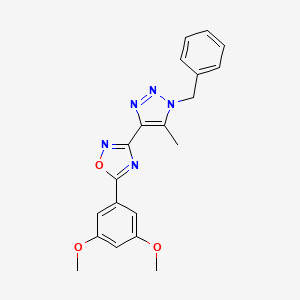
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

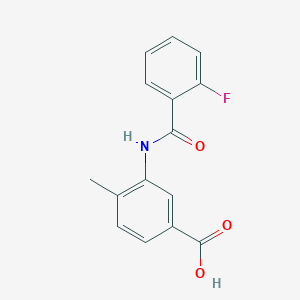
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)
